

An In-Depth Technical Guide to Ethyl 4-methylpiperidine-4-carboxylate

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Compound of Interest

Compound Name: *Ethyl 4-methylpiperidine-4-carboxylate*

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This technical guide provides a comprehensive review of the available scientific literature on **Ethyl 4-methylpiperidine-4-carboxylate**, a heterocyclic compound with potential applications in drug discovery and development. The document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries.

Chemical Properties and Data

Ethyl 4-methylpiperidine-4-carboxylate is a derivative of piperidine, a common scaffold in medicinal chemistry. While specific experimental data for this compound is limited in publicly accessible literature, its properties can be inferred from its hydrochloride salt and related analogues.

Table 1: Physicochemical Properties of **Ethyl 4-methylpiperidine-4-carboxylate** Hydrochloride

Property	Value	Source
CAS Number	225240-71-1	[1][2]
Molecular Formula	C ₉ H ₁₈ ClNO ₂	[2]
Molecular Weight	207.7 g/mol	
Appearance	Solid	[2]
Purity	≥97%	[2]
Storage Temperature	2-8°C under inert atmosphere	
InChI Key	ZRVPAABDZYFQFB-UHFFFAOYSA-N	[2]

Synthesis and Experimental Protocols

A definitive, published experimental protocol for the synthesis of **Ethyl 4-methylpiperidine-4-carboxylate** is not readily available. However, based on established chemical principles and related literature, a plausible synthetic route is the Fischer-Speier esterification of 4-methylpiperidine-4-carboxylic acid.[3] This method involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst.[4][5]

Proposed Synthetic Protocol: Fischer-Speier Esterification

This protocol is adapted from general Fischer esterification procedures.[4][5][6]

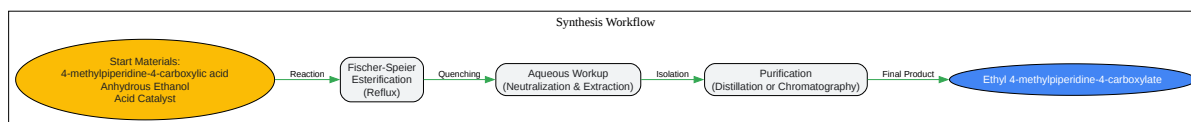
Materials:

- 4-methylpiperidine-4-carboxylic acid
- Anhydrous ethanol
- Concentrated sulfuric acid (or another suitable acid catalyst like p-toluenesulfonic acid)
- Saturated sodium bicarbonate solution
- Anhydrous sodium sulfate

- Diethyl ether (or other suitable extraction solvent)
- Standard laboratory glassware for reflux and extraction

Procedure:

- In a round-bottom flask, dissolve 4-methylpiperidine-4-carboxylic acid in a large excess of anhydrous ethanol.
- Carefully add a catalytic amount of concentrated sulfuric acid to the solution while cooling in an ice bath.
- Equip the flask with a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
- After the reaction is complete, allow the mixture to cool to room temperature.
- Remove the excess ethanol under reduced pressure using a rotary evaporator.
- Neutralize the remaining acidic solution by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
- Extract the aqueous layer multiple times with diethyl ether.
- Combine the organic extracts and wash them with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude **Ethyl 4-methylpiperidine-4-carboxylate**.
- The crude product can be further purified by vacuum distillation or column chromatography.



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Caption: Proposed workflow for the synthesis of **Ethyl 4-methylpiperidine-4-carboxylate**.

Spectroscopic Characterization (Predicted)

While experimental spectra for **Ethyl 4-methylpiperidine-4-carboxylate** are not available, the expected ^1H and ^{13}C NMR chemical shifts can be predicted based on the known spectra of the closely related Ethyl 4-piperidinecarboxylate.[7][8] The additional methyl group at the C4 position is expected to cause predictable shifts in the signals of the neighboring protons and carbons.

Table 2: Predicted ^1H and ^{13}C NMR Data for **Ethyl 4-methylpiperidine-4-carboxylate**

Assignment	Predicted ¹ H NMR (ppm)	Predicted ¹³ C NMR (ppm)	Reference Data (Ethyl 4-piperidinecarboxylate)
-CH ₃ (C4-methyl)	~1.1-1.3 (s, 3H)	~20-25	N/A
Piperidine -CH ₂ - (axial)	~1.5-1.7 (m, 2H)	~30-35	1.59-1.78 (m, 2H)
Piperidine -CH ₂ - (equatorial)	~1.8-2.0 (m, 2H)	~30-35	1.85-1.98 (m, 2H)
Piperidine -CH ₂ -N- (axial)	~2.5-2.7 (m, 2H)	~45-50	2.60-2.75 (m, 2H)
Piperidine -CH ₂ -N- (equatorial)	~3.0-3.2 (m, 2H)	~45-50	3.05-3.20 (m, 2H)
-O-CH ₂ -CH ₃	~4.1-4.2 (q, 2H)	~60-62	4.13 (q, 2H)
-O-CH ₂ -CH ₃	~1.2-1.3 (t, 3H)	~14-15	1.25 (t, 3H)
Piperidine C4	N/A	~40-45	~41
C=O	N/A	~175-177	~175

Note: These are predicted values and actual experimental data may vary.

Potential Biological Activities and Signaling Pathways

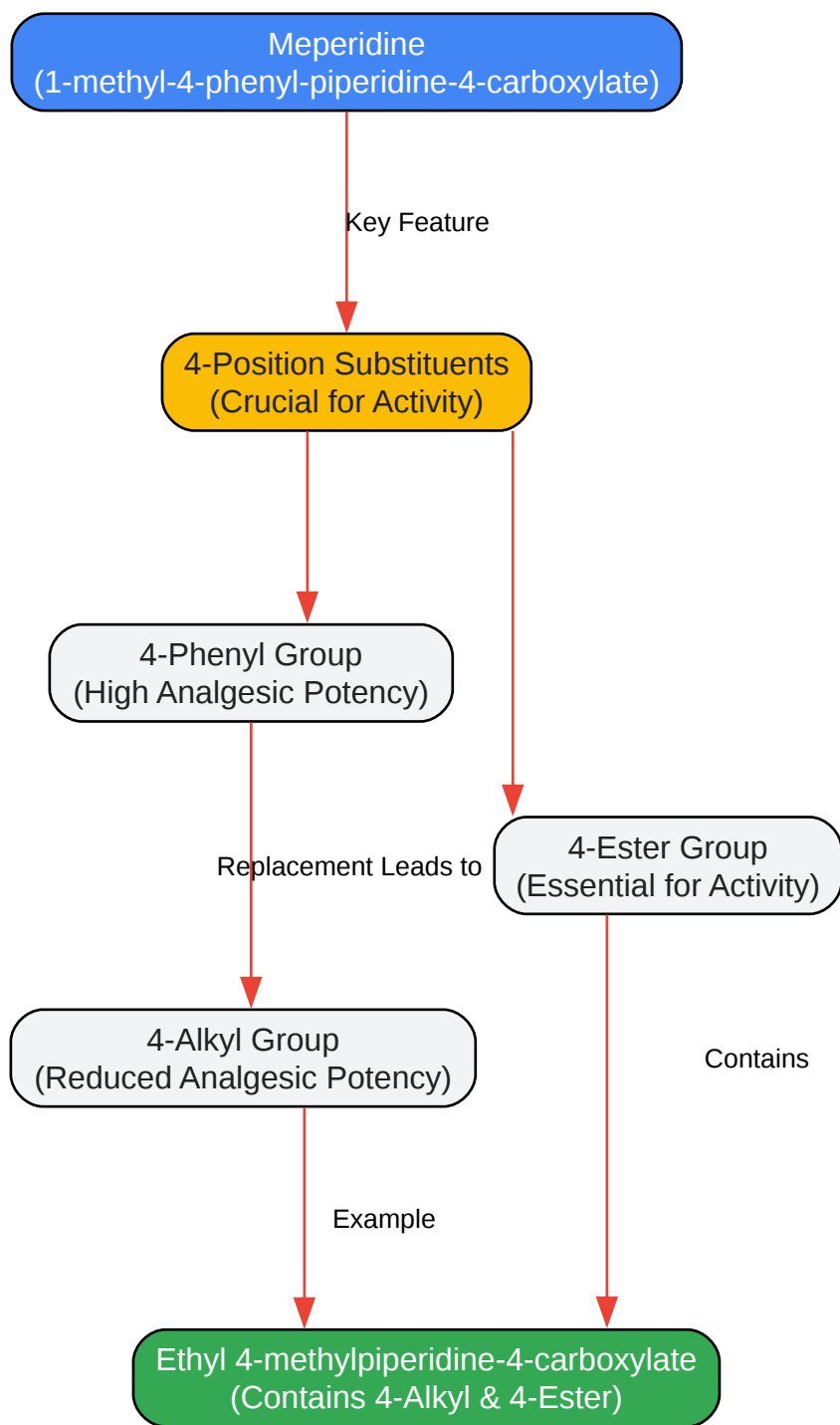
The piperidine-4-carboxylate scaffold is a key feature in a number of biologically active molecules, most notably the synthetic opioid analgesic meperidine (pethidine).[9][10] The structure-activity relationship (SAR) studies of meperidine and its analogues provide valuable insights into the potential pharmacological profile of **Ethyl 4-methylpiperidine-4-carboxylate**.

The core structure of meperidine consists of a 1-methyl-4-phenylpiperidine-4-carboxylate. The presence of both the phenyl and the ester groups at the 4-position of the piperidine ring is crucial for its analgesic activity.[11] While **Ethyl 4-methylpiperidine-4-carboxylate** lacks the 4-

phenyl group, which is known to significantly contribute to analgesic potency, the substitution at the 4-position with a methyl and an ethyl carboxylate group makes it an interesting candidate for further investigation. Replacement of the C-4 phenyl group in meperidine analogues with alkyl groups has been shown to reduce analgesic activity.^[11]

Meperidine and its analogues primarily exert their effects by acting as agonists at the μ -opioid receptor.^[10] This interaction initiates a G-protein signaling cascade that ultimately leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and the modulation of ion channels, resulting in reduced neuronal excitability and analgesia.

Structure-Activity Relationship of Meperidine Analogues

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Caption: Logical relationship of 4-position substituents in meperidine analogues to analgesic activity.

Conclusion

Ethyl 4-methylpiperidine-4-carboxylate is a small molecule with a structure that suggests potential for biological activity, particularly in the realm of analgesics, based on its relationship to meperidine analogues. While detailed experimental data is currently scarce in the public domain, this technical guide provides a foundational understanding of its properties, a plausible synthetic route, and a basis for predicting its spectroscopic characteristics and potential pharmacological profile. Further research is warranted to synthesize this compound, confirm its structure, and evaluate its biological activities to fully understand its potential as a lead compound in drug discovery.

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